N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is a synthetic organic compound that features a trifluoroethyl group, a piperidine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine typically involves multiple steps. One common approach starts with the preparation of the piperidine intermediate, which is then reacted with a trifluoroethylating agent. The resulting intermediate is further reacted with a benzoxazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group and the benzoxazole moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate: This compound shares the trifluoroethyl and piperidine components but differs in the presence of a carbamate group instead of a benzoxazole moiety.
N-(2,2,2-Trifluoroethyl)benzoxazole: Similar in having the trifluoroethyl and benzoxazole groups but lacks the piperidine ring.
Uniqueness
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is unique due to its combination of a trifluoroethyl group, a piperidine ring, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)10-21-7-5-11(6-8-21)9-19-14-20-12-3-1-2-4-13(12)22-14/h1-4,11H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEFRQXCRZPBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC3=CC=CC=C3O2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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